molecular formula C9H6BrNO2 B1523562 3-Bromoindole-5-carboxylic acid CAS No. 916179-87-8

3-Bromoindole-5-carboxylic acid

Cat. No. B1523562
M. Wt: 240.05 g/mol
InChI Key: VCNFRMMIMOPFGP-UHFFFAOYSA-N
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Description

3-Bromoindole-5-carboxylic acid is a chemical compound used primarily for laboratory chemicals and synthesis of substances . It is offered for experimental and research use .


Synthesis Analysis

The synthesis of 3-Bromoindole-5-carboxylic acid can be achieved from Indole-5-carboxylic acid . Other indole derivatives have been synthesized using various methods, such as the use of isatins and DMSO via a one-carbon translocation involving in situ generation of α,β-unsaturated methylvinylsulfoxide followed by amide bond cleavage and ring closure .


Molecular Structure Analysis

The molecular formula of 3-Bromoindole-5-carboxylic acid is C9H6BrNO2 . It has a molecular weight of 240.05 .


Chemical Reactions Analysis

Indole derivatives, including 3-Bromoindole-5-carboxylic acid, have been used in various chemical reactions. For instance, the reaction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature gives indoles via a formal reductive C(sp 2)–H amination reaction .

Scientific Research Applications

Molecular Electronic Materials Synthesis

3-Bromoindole derivatives, including 5-carboxyindole and 6-bromoindole, have been utilized as precursors in the synthesis of molecular electronic materials. A study demonstrated the creation of C3-symmetric, substituted-triazatruxene molecules through a facile one-pot trimerization, resulting in compounds suitable for use as building blocks in the synthesis of functional molecules for materials science applications. These molecules exhibited potential in field-effect transistor measurements, highlighting their applicability in molecular electronics (Valentine et al., 2012).

Chemoselective and Asymmetric Stereoablative Carboxylation

The use of 3-bromoindoles, including 3-bromoindole-5-carboxylic acid derivatives, in chemoselective and asymmetric carboxylation reactions has been explored. A study described an L-amino acid-based urea-tertiary amine-catalyzed enantioselective carboxylation process, achieving high enantioselectivities. This represents a novel method for the synthesis of valuable 3-substituted 3-hydroxy-2-oxindoles, showcasing the versatility of 3-bromoindole derivatives in organic synthesis (Bai et al., 2015).

Antischistosomal Activity

Substituted indoles, including 5-bromoindole carboxylic acid derivatives, have been investigated for their antischistosomal activity. Research into the hepatic shift effects of these compounds on hamsters infected with S. mansoni suggests that modifying the indole nucleus can lead to promising antischistosomal agents. This highlights the potential of 3-bromoindole derivatives in the development of novel treatments for schistosomiasis (Khan, 1983).

Palladium-Catalyzed Carbonylations

Palladium-catalyzed carbonylations of bromoindoles, including 3-bromoindole-5-carboxylic acid derivatives, have been successfully performed without the need for protecting groups. This methodology allows for the synthesis of various indole carboxylic acid derivatives, providing a direct one-step synthesis pathway for compounds with potential central nervous system (CNS) activity. Such developments offer insights into efficient synthetic strategies for accessing complex indole derivatives (Kumar et al., 2004).

Safety And Hazards

The safety data sheet for 3-Bromoindole-5-carboxylic acid can be found on various chemical databases . It’s important to handle this chemical with appropriate safety measures.

Future Directions

Indole derivatives, including 3-Bromoindole-5-carboxylic acid, have attracted increasing attention in recent years due to their diverse biological activities . They are being explored for newer therapeutic possibilities . The development of new synthetic methods for indole derivatives is also a focus of current research .

properties

IUPAC Name

3-bromo-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-7-4-11-8-2-1-5(9(12)13)3-6(7)8/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNFRMMIMOPFGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693843
Record name 3-Bromo-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoindole-5-carboxylic acid

CAS RN

916179-87-8
Record name 3-Bromo-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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